molecular formula C19H19N3O4 B2577652 3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid CAS No. 374566-24-2

3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid

Cat. No. B2577652
CAS RN: 374566-24-2
M. Wt: 353.378
InChI Key: WEVACZPYYADBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate . It’s also known as NMD Inhibitor, Ethyl 2- ( ( (6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl)amino)-4,5-dimethyl-3-thiophenecarboxylate, Nonsense-Mediated mRNA Decay Inhibitor 14, NMDI-14 .


Molecular Structure Analysis

The empirical formula of this compound is C21H25N3O4S and its molecular weight is 415.51 .


Chemical Reactions Analysis

This compound has been shown to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner . It enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .


Physical And Chemical Properties Analysis

This compound is a yellow powder that is soluble in DMSO at 10 mg/mL . It should be stored at -20°C and protected from light .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Research has explored the synthesis of various benzoic acid derivatives, including those with quinoline and quinoxaline structures, emphasizing the development of novel compounds with potential biological activities. For instance, the synthesis of benzoic acid derivatives and their evaluation for antimicrobial and anticancer activities has been a subject of interest, highlighting the chemical diversity and potential application of such compounds in medicinal chemistry (Kobayashi et al., 1984), (Elkholy & Morsy, 2006).

Biological Activities

  • The exploration of the biological effects of compounds structurally related to "3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid" includes their potential anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that certain benzoic acid derivatives exhibit potent inhibition of cellular processes related to inflammation and microbial growth (Chen et al., 2008), (Puhl et al., 2011).

Antioxidant Properties

  • The antioxidant activity of compounds related to "this compound" has been investigated, demonstrating the potential of these compounds in mitigating oxidative stress within biological systems. This aspect is crucial for developing therapeutic agents against diseases associated with oxidative damage (Kumar et al., 2019).

Mechanistic Insights and Novel Applications

  • The study of the mechanism of action and the synthesis of novel derivatives of related compounds provides insights into their potential therapeutic applications. Research on the synthesis, characterization, and biological evaluation of derivatives highlights the potential of these compounds in addressing various health conditions and diseases, including those requiring antimicrobial and anticancer strategies (Zhu et al., 2018), (Podila & Omprakash, 2020).

Safety and Hazards

The compound does not display any toxicity (>50 µM) in multiple cell lines and has no effect on proliferation and protein synthesis in transformed and non-transformed cells .

properties

IUPAC Name

3-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-10-6-14-15(7-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-4-12(8-13)19(25)26/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVACZPYYADBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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